molecular formula C15H16BrN5O3 B286451 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide

Katalognummer: B286451
Molekulargewicht: 394.22 g/mol
InChI-Schlüssel: QIYWJENRDMXKGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its ability to interact with certain receptors in the body, which makes it a promising candidate for the development of new drugs and therapies.

Wirkmechanismus

The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide involves its ability to bind to certain receptors in the body. Once bound, it can either activate or inhibit the receptor, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptor subtype that it interacts with. Some of the potential effects include changes in mood, behavior, and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide in lab experiments is its high selectivity for certain receptors. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation is that its effects may not accurately reflect the effects of endogenous ligands that normally interact with these receptors.

Zukünftige Richtungen

There are several potential future directions for research involving N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide. One area of interest is the development of new drugs and therapies that target specific receptor subtypes. Another area of interest is the use of this compound as a tool for studying the function of receptors in the brain and other organs. Finally, there is potential for the development of new imaging techniques that utilize this compound as a tracer for specific receptors.

Synthesemethoden

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide involves several steps. The first step is the preparation of 6-bromo-7-nitro-1H-benzimidazole-4-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with N-(1-azabicyclo[2.2.2]octan-3-yl)amine to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of certain receptors in the body. For example, it has been shown to interact with the dopamine D3 receptor, which is involved in the regulation of mood and behavior.

Eigenschaften

Molekularformel

C15H16BrN5O3

Molekulargewicht

394.22 g/mol

IUPAC-Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-7-nitro-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H16BrN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22)

InChI-Schlüssel

QIYWJENRDMXKGN-UHFFFAOYSA-N

Isomerische SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Br

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Br

Kanonische SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3N=CN4)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.